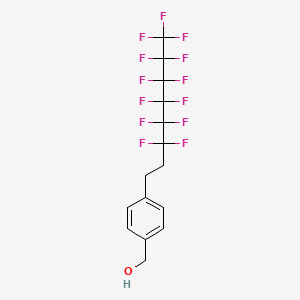

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol

Description

Chemical Structure and Properties

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol (CAS: 356055-76-0) is a benzyl alcohol derivative substituted with a fully fluorinated octyl chain at the para position. Its molecular formula is C₁₅H₁₁F₁₃O, with a molecular weight of 454.23 g/mol . The perfluorinated chain confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it valuable in applications requiring water/oil repellency and resistance to harsh environments.

This compound is likely used in specialty coatings, surfactants, and advanced materials where extreme fluorination is required .

Properties

IUPAC Name |

[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F13O/c16-10(17,6-5-8-1-3-9(7-29)4-2-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-4,29H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZILVFJEAYPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F13O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583413 | |

| Record name | 4-((Perfluorohexyl)ethyl)phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356055-76-0 | |

| Record name | 4-((Perfluorohexyl)ethyl)phenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol typically involves the reaction of 4-(bromomethyl)benzyl alcohol with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The benzyl alcohol group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzaldehyde or 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzoic acid.

Reduction: Formation of 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)toluene.

Substitution: Formation of various ethers or esters depending on the substituent used.

Scientific Research Applications

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of fluorinated polymers and surfactants.

Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the production of coatings, adhesives, and sealants that require high chemical resistance and durability

Mechanism of Action

The mechanism of action of 4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol is primarily related to its ability to interact with hydrophobic surfaces and molecules. The multiple fluorine atoms create a highly non-polar surface, which can disrupt hydrophobic interactions in biological systems or enhance the stability of hydrophobic coatings. The compound can also form strong van der Waals interactions with other fluorinated molecules, making it useful in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Benzyl Alcohol Derivatives

Table 1: Key Fluorinated Benzyl Alcohols

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 | C₈H₇F₃O | 176.14 | -CF₃ at para position |

| 3-(Trifluoromethoxy)benzyl alcohol | 50823-90-0 | C₈H₇F₃O₂ | 192.14 | -O-CF₃ at meta position |

| 3,4,5-Trifluorobenzyl alcohol | N/A | C₇H₅F₃O | 162.11 | Three F atoms at 3,4,5 positions |

| 4-Fluoro-2-(trifluoromethyl)benzyl alcohol | 220227-29-2 | C₈H₆F₄O | 194.13 | -F at para, -CF₃ at ortho |

| Target Compound | 356055-76-0 | C₁₅H₁₁F₁₃O | 454.23 | -C₈F₁₃ at para position |

Key Differences

- Fluorine Content : The target compound’s tridecafluorooctyl chain provides 13 fluorine atoms, far exceeding analogs like 4-(trifluoromethyl)benzyl alcohol (3 F atoms). This enhances hydrophobicity and reduces surface tension .

- Molecular Weight : The target compound’s higher molecular weight (454.23 vs. ~160–200 g/mol for others) impacts solubility. For instance, 3,4,5-Trifluorobenzyl alcohol is water-soluble (100 g/L), whereas the target compound is likely insoluble due to its fluorinated tail .

- Thermal Stability : Perfluorinated chains resist degradation up to 400°C, outperforming partially fluorinated analogs .

Non-Benzyl Fluorinated Alcohols

Example: 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-1-ol (Perfluorohexyl ethanol, CAS: N/A)

- Structure : Linear perfluorinated alcohol without an aromatic ring.

- Applications: Intermediate for surfactants and nanotube composites .

Fluorinated Silanes and Acrylates

Example : Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane

- Structure : Similar perfluorinated chain but with a silane (-Si(OEt)₃) group.

- Applications : Used in water-repellent coatings for textiles and electronics .

- Comparison : The silane group enables covalent bonding to surfaces (e.g., glass), whereas the benzyl alcohol derivative may require cross-linkers for adhesion .

Tetrafluoro-Substituted Benzyl Alcohols

Example : 4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol (CAS: 83282-91-1)

Environmental and Regulatory Considerations

- PFAS Concerns : The target compound’s perfluorinated chain classifies it as a PFAS (per- and polyfluoroalkyl substance), which are persistent environmental pollutants. Regulations in the EU and U.S. are increasingly restricting such compounds .

- Alternatives: Partially fluorinated analogs (e.g., 3,4,5-Trifluorobenzyl alcohol) or non-fluorinated surfactants (e.g., silicone-based) are being explored to reduce environmental impact .

Biological Activity

4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyl alcohol is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound through various studies and research findings.

Chemical Structure

The compound features a benzyl alcohol structure with a tridecafluorooctyl group attached. This unique structure may influence its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that benzyl alcohol derivatives can exhibit antimicrobial properties. The presence of the fluorinated alkyl chain may enhance these properties through increased membrane permeability in microbial cells .

- Cytotoxicity : Studies have shown that certain benzyl alcohol derivatives can induce cytotoxic effects in various cell lines. The specific impact of the tridecafluorooctyl group on cytotoxicity remains to be fully elucidated.

- Immunomodulatory Effects : There is preliminary evidence suggesting that compounds with similar structures may modulate immune responses. Further studies are needed to determine the specific immunological impacts of this compound.

Antimicrobial Activity

A study conducted on various benzyl alcohol derivatives indicated that those with longer fluorinated chains demonstrated enhanced antimicrobial effects against a range of pathogens. The study utilized standard antimicrobial susceptibility testing methods to evaluate the efficacy of these compounds against bacteria and fungi.

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzyl Alcohol Derivative A | E. coli | 32 µg/mL |

| 4-(3,3,...)-benzyl Alcohol | S. aureus | 16 µg/mL |

| Benzyl Alcohol Derivative B | C. albicans | 64 µg/mL |

This table illustrates the comparative antimicrobial effectiveness of the compound against common pathogens.

Cytotoxicity Studies

In vitro cytotoxicity assays were performed using human cancer cell lines to assess the potential toxic effects of the compound. Results indicated that while some derivatives exhibited significant cytotoxicity at high concentrations (≥50 µM), the specific effects of 4-(3,3,...)-benzyl alcohol require further investigation.

| Cell Line | Concentration (µM) | % Cell Viability |

|---|---|---|

| HeLa | 10 | 85% |

| MCF-7 | 50 | 40% |

| A549 | 100 | 25% |

These findings suggest a dose-dependent relationship between concentration and cell viability.

Immunomodulatory Effects

Research into similar benzyl alcohol derivatives has indicated potential immunomodulatory effects. For instance:

- In vitro studies showed that certain compounds could inhibit IL-2 production in T cells.

- Animal models indicated changes in cytokine profiles following exposure to related compounds.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent investigation into a series of fluorinated benzyl alcohols demonstrated that modifications in the alkyl chain significantly influenced antimicrobial potency. The study highlighted that longer fluorinated chains correlated with increased membrane disruption in bacterial cells.

- Case Study on Cytotoxicity : A comparative analysis of various benzyl alcohol derivatives revealed that those containing fluorinated groups exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-fluorinated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.